Product packaging for 2-(4-Methylphenyl)propane-D14(Cat. No.:CAS No. 93952-03-5)

2-(4-Methylphenyl)propane-D14

Cat. No.: B1458395
CAS No.: 93952-03-5
M. Wt: 148.3 g/mol
InChI Key: HFPZCAJZSCWRBC-UYAILFBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Isotopic Labeling in Chemical and Biological Sciences

Isotopic labeling is a powerful technique used to trace the journey of an isotope through a chemical reaction, a metabolic pathway, or a biological system. wikipedia.org In this method, specific atoms within a molecule are replaced by their isotopes, which are variants of the same element with a different number of neutrons. wikipedia.orgstudysmarter.co.uk These labeled compounds act as tracers that can be detected and monitored, providing unparalleled insights into complex processes at the molecular level. creative-proteomics.commetwarebio.com

The core principle lies in the fact that isotopically labeled molecules are chemically and biologically similar to their unlabeled counterparts. creative-proteomics.com However, their distinct nuclear properties—such as mass or radioactive decay—allow them to be identified using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgmetwarebio.com This technique is a cornerstone of modern research, with applications spanning from the elucidation of biochemical pathways and reaction mechanisms to drug development and environmental science. studysmarter.co.uksymeres.comlabinsights.nl By incorporating isotopes, scientists can track the behavior, metabolism, and distribution of substances within various systems. creative-proteomics.com

Overview of Stable Isotopes in Mechanistic and Quantitative Studies

Stable isotopes are non-radioactive forms of elements, with deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) being among the most commonly used in research. symeres.commusechem.com Their non-radioactive nature makes them particularly suitable for a wide range of studies, including those involving human subjects and long-term environmental monitoring. studysmarter.co.uklabinsights.nl

Mechanistic Studies: Stable isotopes are indispensable tools for investigating reaction mechanisms. symeres.com The substitution of a lighter isotope with a heavier one (e.g., hydrogen with deuterium) can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect. symeres.com By measuring this effect, researchers can deduce the rate-determining steps of a reaction and gain a deeper understanding of its pathway. This approach is widely applied in chemistry and enzymology to clarify complex molecular transformations. symeres.comoup.com

Quantitative Studies: In analytical chemistry, stable isotope-labeled compounds are the gold standard for quantitative analysis. musechem.com They are frequently used as internal standards in techniques like mass spectrometry. musechem.comnih.gov A known quantity of a stable isotope-labeled version of the analyte is added to a sample at an early stage. musechem.com Because the labeled standard is chemically identical to the target analyte, it experiences the same variations during sample preparation, extraction, and analysis. musechem.com This allows for highly accurate and precise quantification of the analyte by correcting for any sample loss or fluctuations in instrument response. musechem.comasm.org This method is crucial in pharmaceutical research for quantifying drugs and their metabolites, in environmental analysis for measuring pollutants, and in metabolomics for tracking metabolic fluxes. labinsights.nlmusechem.com

Contextualization of 2-(4-Methylphenyl)propane-D14 within Deuterated Aromatic Hydrocarbon Research

This compound is a deuterated form of the aromatic hydrocarbon p-cymene (B1678584). In this compound, all fourteen hydrogen atoms of p-cymene have been replaced with deuterium atoms. This heavy-isotope labeling makes it a valuable tool in specific areas of scientific investigation. Its primary applications are in environmental analysis and as a synthetic intermediate. isotope.com

PropertyValue
Compound Name This compound
Synonyms p-Cymene-d14, 1-Isopropyl-4-methylbenzene-d14
Molecular Formula CD₃C₆D₄CD(CD₃)₂
Molecular Weight 148.30
Labeled CAS Number 93952-03-5
Unlabeled CAS Number 99-87-6 (for p-Cymene)

As an internal standard in environmental analysis, this compound can be used for the precise quantification of p-cymene and related volatile organic compounds (VOCs) in complex environmental matrices such as water, soil, or air. Its use improves the reliability and accuracy of analytical measurements, which is critical for monitoring environmental pollutants.

As a synthetic intermediate, it serves as a building block for creating more complex deuterated molecules. isotope.com Research into deuterated polycyclic aromatic hydrocarbons (PAHs) in fields like astrochemistry, where they are studied to understand interstellar chemistry and deuterium distribution in the cosmos, highlights the importance of such labeled compounds. aanda.orgresearchgate.netmdpi.com While this compound is a simpler monocyclic aromatic hydrocarbon, its role as a precursor allows researchers to synthesize specific labeled probes for various advanced studies, including those in materials science and mechanistic organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14 B1458395 2-(4-Methylphenyl)propane-D14 CAS No. 93952-03-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4,5-tetradeuterio-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-6-(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-8(2)10-6-4-9(3)5-7-10/h4-8H,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPZCAJZSCWRBC-UYAILFBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Methylphenyl Propane D14

General Principles of Deuteration in Organic Synthesis

Deuteration, or the incorporation of deuterium (B1214612) into organic molecules, is a fundamental process in isotopic labeling. snnu.edu.cn It can be achieved through various methods, broadly categorized by the type of C-H bond being targeted and the nature of the deuterium source and catalyst.

A variety of deuterium sources are available for synthetic purposes, with the choice depending on the specific reaction conditions and the desired level of deuteration. google.com

Deuterium Gas (D₂): Often used in catalytic hydrogenation or exchange reactions, typically in the presence of a metal catalyst. d-nb.info

Deuterated Solvents: Heavy water (D₂O) is the most common and economical deuterium source. google.com Other deuterated solvents like deuterated methanol (B129727) (CD₃OD) and deuterated acetic acid (CD₃CO₂D) are also employed. goettingen-research-online.de

Deuterated Reducing Agents: Reagents like sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (B1239839) (LiAlD₄) are used for the reduction of functional groups with concurrent deuterium incorporation. d-nb.infonih.gov

Deuterated Acids: Strong acids like deuterated sulfuric acid (D₂SO₄) can catalyze exchange reactions, particularly on aromatic rings.

Table 1: Common Deuterium Sources and Their Applications

Deuterium SourceFormulaTypical Applications
Deuterium GasD₂Catalytic deuteration of unsaturated bonds, H-D exchange
Heavy WaterD₂OH-D exchange in the presence of a catalyst, solvent
Deuterated MethanolCD₃ODH-D exchange, solvent
Sodium BorodeuterideNaBD₄Reduction of carbonyls and other functional groups
Lithium Aluminum DeuterideLiAlD₄Potent reduction of esters, amides, and carboxylic acids

Deuteration reactions can be facilitated by catalysts or proceed under non-catalytic conditions, often requiring harsher reaction parameters.

Catalytic Deuteration: Transition metal catalysts are highly effective for C-H activation and subsequent H-D exchange. rsc.org Platinum, palladium, rhodium, ruthenium, and iridium complexes are commonly used. snnu.edu.cnpublish.csiro.auresearchgate.net For instance, ruthenium(II) complexes have demonstrated high efficiency in the ortho-deuteration of benzoic acids. goettingen-research-online.de Platinum on carbon (Pt/C) is a versatile catalyst for H-D exchange in aromatic rings using D₂O. researchgate.net Homogeneous catalysts, such as sodium tetrachloroplatinate, have been studied for the deuteration of alkylbenzenes. publish.csiro.au

Non-Catalytic Deuteration: This often involves the use of strong acids or bases at elevated temperatures. For example, arenium acid catalysts have been shown to be highly active for the perdeuteration of polycyclic aromatic hydrocarbons under ambient conditions using deuterated benzene (B151609) (C₆D₆) as the deuterium source. nih.govacs.org

Specific Synthetic Routes for 2-(4-Methylphenyl)propane-D14

The complete deuteration of p-cymene (B1678584) to yield this compound presents a challenge due to the presence of both aromatic and aliphatic C-H bonds, which exhibit different reactivities.

Achieving perdeuteration often requires multi-step approaches or powerful catalytic systems capable of activating both aromatic and aliphatic C-H bonds.

One potential strategy involves a combination of methods. For instance, the aromatic ring could be deuterated first using a catalyst known for its selectivity towards aryl C-H bonds, such as certain iridium or rhodium complexes. acs.orgsnnu.edu.cn Subsequently, the aliphatic isopropyl and methyl groups could be deuterated. The exchange of hydrogens on alkyl side chains of aromatic compounds can be more challenging than on the aromatic ring itself when using metal oxide catalysts like alumina. rsc.org Conversely, on metal catalysts, the side-chain positions can be more reactive. rsc.org

A more direct approach would utilize a highly active catalyst capable of facilitating H-D exchange at both aromatic and aliphatic positions under forcing conditions. Studies on the catalytic exchange of alkylbenzenes with deuterium on nickel films have provided insights into the relative exchange rates of different protons. rsc.org

The efficiency of deuterium incorporation is highly dependent on several factors that can be optimized.

Catalyst Choice: The selection of the catalyst is paramount. For alkylbenzenes, catalysts like platinum and nickel have been investigated for their ability to promote deuterium exchange in both the ring and side chains. publish.csiro.au Ruthenium-based catalysts are also known for their activity in H-D exchange reactions. goettingen-research-online.de

Deuterium Source and Concentration: The choice and excess of the deuterium source are critical. Using a large excess of D₂O or another deuterated solvent can drive the equilibrium towards the deuterated product.

Temperature and Reaction Time: Higher temperatures generally increase the rate of H-D exchange, but can also lead to side reactions. acs.org The reaction time must be sufficient to allow for complete exchange at all 14 positions. Kinetic studies, such as those performed for the deuteration of benzoic acids, can help in determining the optimal reaction time. goettingen-research-online.de

Solvent: The solvent can influence the catalyst's activity and the solubility of the substrate. For instance, ruthenium-catalyzed ortho-deuteration has been tested in various deuterated solvents like D₂O, CD₃OD, and CD₃CO₂D, with D₂O often being a good choice. goettingen-research-online.de

Table 2: Factors Influencing Deuterium Incorporation Efficiency

ParameterEffect on Deuteration
CatalystDetermines the sites of deuteration and the reaction rate.
Deuterium SourceThe isotopic purity and excess of the source affect the final D-content.
TemperatureHigher temperatures can increase reaction rates but may reduce selectivity.
Reaction TimeMust be sufficient for complete exchange at all desired positions.
SolventCan influence catalyst activity and substrate solubility.

Control and Verification of Deuterium Incorporation

Confirming the successful synthesis and isotopic purity of this compound is crucial.

The degree of deuterium incorporation is typically determined using a combination of spectroscopic and spectrometric techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to verify the disappearance or significant reduction of proton signals, confirming their replacement by deuterium. The integration of residual proton signals against an internal standard can be used to quantify the deuterium incorporation. acs.org ¹³C NMR can also provide structural confirmation. acs.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product. The mass spectrum of the deuterated compound will show a significant shift in the molecular ion peak corresponding to the number of incorporated deuterium atoms. The isotopic distribution pattern can also provide information about the extent of deuteration. acs.org

For this compound, the expected molecular weight would be approximately 148.30 g/mol , compared to the 134.22 g/mol of unlabeled p-cymene. isotope.comwikipedia.org

Quantification of Total Deuterium Content

The total deuterium content, or isotopic enrichment, is a critical parameter that defines the quality of the labeled compound. It is typically expressed as Atom Percent Deuterium (Atom % D). For this compound, commercial standards often specify a chemical purity of 98% or greater and an isotopic purity of at least 98%. isotope.com The quantification is primarily achieved through two analytical techniques: Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS): This is a fundamental technique for determining isotopic enrichment. High-resolution mass spectrometry can differentiate between molecules with different isotopic compositions. The molecular weight of the unlabeled compound is 134.22, while the fully deuterated D14 analogue has a molecular weight of approximately 148.30. isotope.com By analyzing the relative intensities of the mass peaks corresponding to the fully deuterated (d14), partially deuterated (d1-d13), and unlabeled (d0) species, a precise total deuterium content can be calculated.

TechniqueParameter MeasuredTypical Value
Mass Spectrometry Isotopic Purity (Atom % D)≥98%
Gas Chromatography-MS Selected Ion Monitoring (m/z)148 (for D14)
¹H-NMR Residual Proton SignalsMinimal to none

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is used to detect and quantify any residual (non-deuterated) protons. In a highly deuterated sample of this compound, the signals corresponding to the aromatic and alkyl protons should be virtually absent. The degree of deuteration can be calculated by comparing the integration of any residual proton signals against a known internal standard.

Positional Deuterium Distribution Analysis

Beyond confirming the total deuterium content, it is crucial to verify that the deuterium atoms are distributed across all 14 possible positions as indicated by the chemical formula CD₃C₆D₄CD(CD₃)₂. isotope.com NMR spectroscopy is the most powerful and definitive method for this analysis.

¹³C-NMR Spectroscopy: In a proton-decoupled ¹³C-NMR spectrum, a carbon atom bonded to a deuterium atom (C-D) exhibits a characteristic splitting pattern due to C-D coupling. For instance, a CD₃ group will appear as a multiplet (a septet), a CD group will appear as a triplet, and aromatic carbons bonded to deuterium will also show distinct splitting. This allows for unambiguous confirmation of deuteration at each specific carbon position throughout the molecule. nih.govmdpi.com

²H-NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The resulting spectrum displays signals at different chemical shifts corresponding to the various chemical environments of the deuterium atoms (aromatic, methine, methyl). The relative integrals of these peaks provide a quantitative measure of the deuterium distribution among these distinct positions.

The combination of these analytical methods provides a comprehensive characterization, confirming the successful synthesis of this compound with high isotopic purity and the correct positional distribution of deuterium atoms.

Analysis Method Information Gained Expected Result for this compound
¹H-NMR Location of residual protonsAbsence of signals in aromatic, methine, and methyl regions.
¹³C-NMR Confirmation of C-D bondsSplitting of carbon signals into multiplets (e.g., triplets for CD, septets for CD₃).
²H-NMR Direct detection of deuteriumSignals corresponding to aromatic-D, methine-D, and methyl-D positions.

Advanced Spectroscopic and Analytical Characterization of 2 4 Methylphenyl Propane D14

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and isotopic composition of a sample.

1H NMR for Determination of Deuterium (B1214612) Incorporation Sites

In the context of 2-(4-Methylphenyl)propane-D14, proton (¹H) NMR spectroscopy is primarily used to confirm the absence of protons at specific sites, thereby verifying the success of the deuteration process. The ¹H NMR spectrum of a fully deuterated compound should ideally show no signals. However, in practice, small residual signals may be observed due to incomplete deuteration. The chemical shifts of these residual protons would correspond to their positions in the non-deuterated p-cymene (B1678584) molecule. For instance, the aromatic protons would appear in the range of 7.0-7.3 ppm, the isopropyl methine proton around 2.9 ppm, the methyl protons of the isopropyl group at approximately 1.2 ppm, and the methyl protons on the aromatic ring at about 2.3 ppm. By integrating these residual signals, the percentage of deuterium incorporation can be quantified.

13C NMR Spectroscopy in Deuterated Systems

Carbon-13 (¹³C) NMR spectroscopy is instrumental in confirming the carbon skeleton of the molecule and assessing the effects of deuterium substitution on the carbon chemical shifts. docbrown.info The ¹³C NMR spectrum of this compound will exhibit signals for each unique carbon environment. The deuteration causes characteristic changes in the ¹³C spectrum. The signals of carbons directly bonded to deuterium will appear as multiplets due to one-bond carbon-deuterium coupling (¹J C-D), and their chemical shifts will be slightly altered compared to the non-deuterated analog. pitt.edu The signals of carbons further away from the deuterium substitution sites will also experience smaller, long-range isotope effects. rsc.org

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1 (Aromatic, substituted with isopropyl)~145
C2/C6 (Aromatic)~129
C3/C5 (Aromatic)~126
C4 (Aromatic, substituted with methyl)~135
CH (Isopropyl)~33
CH3 (Isopropyl)~24
CH3 (Aromatic)~21

Note: These are approximate values and can vary based on the solvent and reference standard used.

Deuterium Isotope Effects on Chemical Shifts for Structural Insights

The substitution of hydrogen with deuterium introduces small but measurable changes in the NMR chemical shifts, known as deuterium isotope effects. nih.govbibliotekanauki.pl These effects are a consequence of the different zero-point vibrational energies of C-H and C-D bonds. bibliotekanauki.pl Isotope effects can be observed over one bond (α-effect), two bonds (β-effect), and even longer ranges. rsc.org In ¹³C NMR, carbons directly attached to deuterium typically show an upfield shift (to lower ppm values). organicchemistrydata.org The magnitude of these shifts can provide valuable information about the electronic environment and conformation of the molecule. For instance, the two-bond isotope effect (²ΔC(ND)) has been shown to be a good indicator of hydrogen bond strength in relevant systems. nih.gov By analyzing the pattern and magnitude of these isotope effects throughout the molecule, a detailed picture of the deuteration pattern and any subtle structural perturbations can be obtained. organicchemistrydata.org

Mass Spectrometry (MS) for Purity and Isotopic Integrity

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and isotopic composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotope Ratio Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful combination for analyzing volatile compounds like this compound. dokumen.pub The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass information for each component. In the context of this compound, GC-MS is used to assess chemical purity by detecting any non-deuterated or partially deuterated impurities. isotope.com

Isotope Ratio Mass Spectrometry (IRMS), often coupled with GC (GC-IRMS), is a specialized technique for precisely measuring the isotopic ratios of elements. gcms.czthermofisher.com This is crucial for determining the exact level of deuterium enrichment in the this compound sample. The mass spectrum will show a molecular ion peak corresponding to the fully deuterated species (m/z 148.30). isotope.comlgcstandards.com The presence and relative intensities of peaks at lower masses can be used to quantify the abundance of isotopologues with fewer deuterium atoms, thus providing a detailed isotopic integrity profile. This technique is widely used in environmental monitoring to trace the fate of pollutants. nih.govusgs.gov

Table 2: Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular FormulaC₁₀D₁₄
Molecular Weight148.30
Accurate Mass148.1974
Major Ion (m/z)148

Data sourced from LGC Standards and Cambridge Isotope Laboratories. isotope.comlgcstandards.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

While GC-MS is well-suited for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) is a versatile technique applicable to a broader range of analytes, including those that are less volatile or thermally labile. unipd.itnih.gov For this compound, LC-MS could be employed in applications where the compound is part of a complex matrix that is not amenable to direct GC analysis. For instance, in metabolic studies, LC-MS can be used to identify and quantify deuterated metabolites of this compound in biological fluids. nih.govismrm.org The high sensitivity and selectivity of modern LC-MS/MS systems allow for the detection of trace levels of the deuterated compound and its metabolites, making it an invaluable tool in pharmacokinetic and drug metabolism studies. unipd.it

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of synthetic compounds such as this compound. Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the differentiation between ions that have the same nominal mass but different elemental formulas.

For this compound, HRMS is used to verify the successful incorporation of 14 deuterium atoms into the p-Cymene structure. The technique provides an experimentally measured mass that can be compared against the theoretically calculated exact mass of the deuterated compound. The molecular formula of this compound is C₁₀D₁₄. isotope.comnih.govaccelachem.com The confirmation is achieved by observing a measured m/z value that corresponds closely to the calculated monoisotopic mass of the deuterated molecule, thereby confirming its elemental composition and the success of the isotopic labeling. dphen1.com

The use of isotopically labeled standards, such as this compound, in conjunction with HRMS, is a powerful strategy in quantitative analysis, known as isotope dilution mass spectrometry (IDMS). isotope.com This approach offers high precision and accuracy by correcting for sample matrix effects and variations in instrument response. nih.gov

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound

Molecular FormulaCalculated Mass (Da)Measured Mass (Da)Mass Error (ppm)
C₁₀D₁₄148.2054148.2051-2.0

Note: The data presented in this table is illustrative and representative of typical results obtained from HRMS analysis for molecular formula confirmation.

Other Advanced Chromatographic and Spectroscopic Techniques

Beyond HRMS, a suite of other advanced analytical techniques is crucial for the comprehensive characterization and quality control of this compound and related isotopically labeled compounds. These methods are essential for assessing purity, identifying potential isomers, and quantifying the analyte in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including polycyclic aromatic hydrocarbons (PAHs) and their deuterated analogs. nih.govrsc.org In this method, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. For this compound, GC-MS can confirm its identity, assess its isotopic purity, and quantify it in various matrices, often using an internal standard method for enhanced accuracy. nih.govacs.org

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that is particularly useful for non-volatile or thermally sensitive compounds. researchgate.net While GC-MS is often preferred for compounds like p-Cymene, HPLC can be employed for the analysis of related metabolic products or derivatives. nih.govmdpi.com The separation is based on the compound's interaction with the stationary phase in a packed column and a liquid mobile phase. Detection is commonly achieved using ultraviolet (UV) or fluorescence detectors, and coupling HPLC with mass spectrometry (LC-MS) further enhances identification capabilities. dphen1.comrsc.org

The use of stable isotope-labeled internal standards like this compound is a common practice in both GC-MS and LC-MS-based methods to improve the accuracy and reliability of quantitative measurements for the corresponding unlabeled analyte (p-Cymene). isotope.comnih.gov

Kinetic Isotope Effects Kies and Mechanistic Elucidation with 2 4 Methylphenyl Propane D14

Theoretical Framework of Kinetic Isotope Effects

The theoretical underpinnings of kinetic isotope effects are rooted in the principles of physical organic chemistry, particularly in the understanding of molecular vibrations and transition state theory.

Primary and Secondary Isotope Effects

Kinetic isotope effects are broadly categorized into two main types: primary and secondary. This classification is based on the position of the isotopic substitution relative to the bond being broken or formed in the rate-determining step of the reaction.

Primary Kinetic Isotope Effects (PKIEs) are observed when the isotopically substituted atom is directly involved in bond cleavage or formation in the rate-determining step. The magnitude of the PKIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (k_light) to the rate constant for the reaction with the heavier isotope (k_heavy). For hydrogen isotopes, this is typically expressed as k_H/k_D.

The origin of the primary KIE lies in the difference in the zero-point vibrational energy (ZPE) of the bond to the lighter isotope compared to the heavier one. A bond to a lighter isotope has a higher vibrational frequency and consequently a higher ZPE. As the bond is broken in the transition state, this vibrational mode is converted into a translational motion along the reaction coordinate, and the difference in ZPE between the isotopic bonds is largely lost. Consequently, the activation energy for the reaction with the lighter isotope is lower, leading to a faster reaction rate. The theoretical maximum for a primary C-H/C-D KIE at room temperature is approximately 7, although values can vary depending on the nature of the transition state.

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs, with k_H/k_D values typically ranging from 0.7 to 1.5. SKIEs are further classified based on the position of the isotope relative to the reaction center:

α-Secondary KIEs: The isotope is attached to the carbon atom undergoing a change in hybridization.

β-Secondary KIEs: The isotope is attached to a carbon atom adjacent to the reaction center.

The magnitude and direction (normal, k_H/k_D > 1, or inverse, k_H/k_D < 1) of a secondary KIE can provide valuable information about the structure of the transition state. For instance, a change in hybridization from sp3 to sp2 often results in a normal KIE, while a change from sp2 to sp3 typically leads to an inverse KIE.

Isotope Effect TypePosition of Isotopic SubstitutionTypical k_H/k_D ValuesMechanistic Insight
Primary (PKIE) At the bond being broken/formed in the RDS~2-8Direct involvement of the C-H bond in the rate-determining step.
α-Secondary (SKIE) On the carbon atom of the reacting bond0.9-1.2Changes in hybridization at the reaction center.
β-Secondary (SKIE) On the carbon atom adjacent to the reacting bond0.95-1.1Hyperconjugative effects and steric demands of the transition state.

Tunneling Contributions to Kinetic Isotope Effects

In some reactions, particularly those involving the transfer of a proton or hydrogen atom, the observed kinetic isotope effect can be significantly larger than the semi-classical limit of approximately 7. These anomalously large KIEs are often attributed to a quantum mechanical phenomenon known as tunneling .

Due to its wave-like nature, a particle has a finite probability of passing through a potential energy barrier even if it does not possess sufficient energy to overcome it classically. This effect is most pronounced for light particles like electrons and hydrogen isotopes. When tunneling occurs, the effective barrier height is lowered, leading to a significant increase in the reaction rate.

The probability of tunneling is highly dependent on the mass of the particle; lighter particles tunnel more readily. Consequently, the rate enhancement due to tunneling is much more significant for hydrogen than for deuterium (B1214612). This differential rate enhancement can lead to exceptionally large k_H/k_D values, sometimes exceeding 50 or even 100 at low temperatures. The observation of such a large KIE is strong evidence for the contribution of tunneling to the reaction mechanism.

Equilibrium Isotope Effects and Vibrational Frequencies

While kinetic isotope effects relate to reaction rates, equilibrium isotope effects (EIEs) pertain to the position of a chemical equilibrium. An EIE is the effect of isotopic substitution on the equilibrium constant of a reaction. It is defined as the ratio of the equilibrium constant for the reaction with the lighter isotope to that with the heavier isotope.

The origin of the EIE, much like the KIE, lies in the differences in zero-point vibrational energies. In an equilibrium, the heavier isotope will preferentially accumulate in the species where it is more strongly bonded. A stronger bond is characterized by a higher vibrational frequency and a deeper potential energy well. The difference in ZPE between a C-H and a C-D bond is greater in a more tightly bound state.

The relationship between vibrational frequency (ν) and the reduced mass (μ) of the two atoms forming the bond is given by Hooke's Law for a simple harmonic oscillator:

ν ∝ √(k/μ)

where k is the force constant of the bond. Since deuterium has a larger mass than hydrogen, the vibrational frequency of a C-D bond is lower than that of a C-H bond. This difference in vibrational frequencies and the resulting ZPEs dictates the distribution of isotopes at equilibrium.

Application of 2-(4-Methylphenyl)propane-D14 in Reaction Mechanism Studies

The fully deuterated compound this compound, also known as perdeuterated p-cymene (B1678584), is a powerful tool for probing the mechanisms of organic reactions. By comparing the reaction rates and products of the deuterated substrate with its non-deuterated counterpart, chemists can gain invaluable insights into the intricacies of bond-breaking and bond-forming events.

Probing Rate-Determining Steps in Organic Transformations

A primary application of this compound is to determine whether a C-H bond cleavage is the rate-determining step (RDS) of a reaction. If a significant primary kinetic isotope effect (k_H/k_D > 2) is observed when using the deuterated compound, it provides strong evidence that a C-H bond is being broken in the slowest step of the reaction.

A notable example where such a compound could be employed is in the study of autoxidation reactions . The autoxidation of cumene (B47948) (2-phenylpropane), a structurally related compound, is a commercially important process that proceeds via a free radical chain mechanism. A key step in this process is the abstraction of a hydrogen atom from the benzylic position by a peroxyl radical. A study on the air oxidation of cumene that investigated deuterium isotope effects provides a direct relevant example. acs.org By using this compound, one could precisely measure the KIE for the hydrogen abstraction step. A large observed KIE would confirm that this step is indeed rate-limiting.

Reaction TypeSubstrateDeuterated SubstrateExpected KIE (k_H/k_D) if C-H cleavage is RDS
Free Radical Halogenation p-CymeneThis compound> 2
Enzymatic Hydroxylation p-CymeneThis compound> 2
C-H Activation by a Metal Catalyst p-CymeneThis compound> 2

Investigation of Bond Breaking and Forming Processes at Deuterated Centers

Beyond identifying the rate-determining step, this compound can be used to investigate the nature of the transition state for bond-breaking and bond-forming processes. The magnitude of the KIE can provide information about the geometry of the transition state. For example, a more linear and symmetrical transition state for a hydrogen transfer reaction will generally exhibit a larger primary KIE.

Furthermore, the analysis of secondary kinetic isotope effects can reveal more subtle details about the reaction mechanism. In a reaction involving this compound where the reaction center is not one of the deuterated positions, the observation of a secondary KIE can indicate changes in hybridization or hyperconjugation at the deuterated centers in the transition state. For instance, in an S_N1 reaction at a benzylic position of a similar substrate, deuteration of the methyl groups could reveal the extent of hyperconjugative stabilization of the carbocation intermediate.

The use of fully deuterated molecules like this compound, in conjunction with modern analytical techniques such as mass spectrometry and NMR spectroscopy, allows for the precise determination of the location of deuterium in the products. This information is crucial for unraveling complex reaction pathways and distinguishing between competing mechanisms.

Stereochemical and Regiochemical Studies utilizing Deuterium Labeling

The strategic placement of deuterium atoms in a molecule, as with this compound, serves as a powerful tool for dissecting the stereochemical and regiochemical outcomes of chemical reactions. Isotopic labeling provides a subtle yet discernible probe to investigate reaction mechanisms without significantly altering the electronic properties of the molecule. The mass difference between protium (B1232500) (¹H) and deuterium (²H or D) can lead to different reaction rates for the cleavage of C-H versus C-D bonds, an effect known as the kinetic isotope effect (KIE). This phenomenon is invaluable for determining whether a particular C-H bond is broken in the rate-determining step of a reaction.

In the context of this compound, where the isopropyl methyl groups and the benzylic hydrogen are deuterated, several key mechanistic questions can be addressed. For instance, in oxidation reactions targeting the alkyl side chain, the regioselectivity between the benzylic C-H bond and the methyl C-H bonds can be quantified.

Consider a hypothetical enzymatic hydroxylation of 2-(4-methylphenyl)propane, a common reaction in drug metabolism studies. The enzyme, such as a cytochrome P450, might exhibit a preference for oxidizing either the benzylic position or one of the isopropyl methyl groups. By using this compound, researchers can gain insight into the preferred site of oxidation. If the benzylic C-D bond is broken in the rate-determining step, a significant primary KIE would be observed, leading to a slower rate of formation of the benzylic alcohol compared to the non-deuterated isotopologue. Conversely, if the methyl C-D bonds are targeted, the KIE would manifest in the rate of formation of the corresponding hydroxymethyl product.

A hypothetical study on the regioselectivity of a novel oxidation catalyst could yield data such as that presented in the interactive table below. In this scenario, 2-(4-methylphenyl)propane and its deuterated analogue, this compound, are subjected to oxidation, and the product distribution is analyzed.

Table 1: Regioselectivity in the Oxidation of 2-(4-Methylphenyl)propane and its D14 Analogue

SubstrateProductProduct Ratio (%)Kinetic Isotope Effect (kH/kD)
2-(4-Methylphenyl)propane2-(4-Methylphenyl)propan-2-ol (Benzylic)706.2
This compound2-(4-Methylphenyl)propan-2-ol-D1335
2-(4-Methylphenyl)propane1-(4-(1-methylethyl)phenyl)ethanol (Methyl)301.1
This compound1-(4-(1-methylethyl)phenyl)ethanol-D365

The data in Table 1 would strongly suggest that the primary site of oxidation is the benzylic position, as indicated by the significant KIE. The much smaller KIE for methyl group oxidation suggests that C-H bond cleavage at this position is not the rate-limiting step. Such studies are crucial for understanding the steric and electronic factors that govern catalyst selectivity.

Furthermore, deuterium labeling can elucidate the stereochemical course of a reaction. If a chiral center is formed during a reaction, the presence of deuterium can help to track the fate of specific hydrogen atoms and determine the stereospecificity or stereoselectivity of the process. For reactions proceeding through radical or carbocationic intermediates, the planarity of these species can lead to racemization. Observing the stereochemical outcome with a deuterated substrate can provide evidence for the nature of the intermediates involved.

Computational Chemistry in KIE Prediction and Interpretation

Computational chemistry has become an indispensable tool for predicting and interpreting kinetic isotope effects, providing a theoretical framework to complement experimental findings. By modeling the reaction at a quantum mechanical level, researchers can gain detailed insights into the transition state geometry and the vibrational frequencies of the reacting species.

Quantum mechanical calculations, particularly density functional theory (DFT), are widely used to model chemical reactions and predict KIEs. The basis for the KIE lies in the difference in zero-point vibrational energies (ZPVE) between C-H and C-D bonds. A C-D bond has a lower ZPVE than a C-H bond due to the heavier mass of deuterium. In the transition state of a reaction where this bond is being broken, the vibrational mode corresponding to the bond stretch is often lost or significantly altered. The difference in the change in ZPVE between the ground state and the transition state for the deuterated and non-deuterated molecules gives rise to the primary KIE.

For this compound, computational models can be constructed to simulate its oxidation. By calculating the vibrational frequencies of the ground state molecule and the transition state for hydrogen (or deuterium) abstraction from both the benzylic and methyl positions, the expected KIE can be predicted.

A typical computational workflow would involve:

Geometry Optimization: Finding the lowest energy structures of the reactants, transition states, and products.

Frequency Calculation: Calculating the vibrational frequencies at these optimized geometries to obtain the ZPVEs.

KIE Calculation: Using the calculated vibrational frequencies to determine the KIE, often employing established theoretical frameworks.

The predicted KIE values can then be compared with experimental data to validate the proposed reaction mechanism. Discrepancies between the calculated and experimental KIEs can point to phenomena such as quantum mechanical tunneling, which is more significant for hydrogen than for deuterium.

Transition state theory (TST) provides the fundamental basis for understanding and calculating KIEs. According to TST, the rate constant of a reaction is related to the free energy of activation (ΔG‡), which is the difference in free energy between the reactants and the transition state.

Isotopic substitution affects the vibrational frequencies of the molecule, which in turn influences the partition functions and the ZPVE. The KIE can be expressed as a ratio of rate constants, which, within the framework of TST, can be related to the partition functions of the deuterated and non-deuterated species in the ground state and at the transition state.

The Bigeleisen equation, derived from TST, provides a formal expression for the KIE in terms of the vibrational frequencies of the isotopic molecules. This equation can be simplified under certain assumptions to provide a more intuitive understanding of the factors governing the KIE.

For a reaction involving the cleavage of a C-H/C-D bond, the primary KIE is largely determined by the stretching frequency of this bond. The following interactive table illustrates a hypothetical comparison of calculated vibrational frequencies and the resulting predicted KIE for the benzylic C-H abstraction from 2-(4-methylphenyl)propane.

Table 2: Calculated Vibrational Frequencies and Predicted KIE for Benzylic C-H Abstraction

SpeciesVibrational ModeFrequency (cm⁻¹) for C-HFrequency (cm⁻¹) for C-DPredicted KIE (kH/kD)
Ground StateBenzylic C-H/C-D Stretch295021306.5
Transition StateSymmetric Stretch (imaginary)--

The data in Table 2 demonstrates how the significant difference in the zero-point energy associated with the C-H and C-D stretching vibrations in the ground state leads to a substantial predicted KIE. The absence of this vibrational mode in the transition state (as it becomes the reaction coordinate) is the key to this effect. By combining such computational analyses with experimental results from studies using this compound, a comprehensive and detailed picture of the reaction mechanism can be constructed.

2 4 Methylphenyl Propane D14 As a Stable Isotope Labeled Internal Standard in Quantitative Analysis

Principles of Stable Isotope Dilution Mass Spectrometry (SIDMS)

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful analytical technique used for the precise quantification of substances. osti.govyoutube.com The core principle involves adding a known quantity of an isotopically enriched version of the analyte—in this case, 2-(4-Methylphenyl)propane-D14—to a sample containing the analyte of interest (the unlabeled p-Cymene). osti.govwikipedia.org This added compound, often called a "spike" or "tracer," is chemically identical to the analyte but has a different mass due to the replacement of hydrogen atoms with deuterium (B1214612). osti.govclearsynth.com

After the spike is added and thoroughly mixed with the sample, the original isotopic composition of the analyte is altered. A mass spectrometer is then used to measure the ratio of the naturally occurring analyte to the isotopically labeled internal standard. youtube.com Because the amount of the added standard is known, this measured ratio allows for a highly accurate calculation of the original concentration of the analyte in the sample. osti.gov This method is considered a definitive technique in analytical chemistry due to its high accuracy and reliability. youtube.com

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Labeled CAS Number93952-03-5 isotope.comchemicalbook.com
Unlabeled CAS Number99-87-6 isotope.com
Molecular FormulaC₁₀D₁₄ (CD₃C₆D₄CD(CD₃)₂) isotope.comchemicalbook.com
Molecular Weight148.30 isotope.com
Synonyms1-Isopropyl-4-methylbenzene-D14, 4-Isopropyltoluene-D14, p-Cymene-D14 isotope.com
Chemical Purity≥98% isotope.com
Isotopic Enrichment98 atom % D

The use of deuterated internal standards like this compound offers significant advantages in quantitative analysis. clearsynth.com Because stable isotope-labeled standards are nearly identical chemically and physically to their unlabeled counterparts, they behave similarly during sample preparation, chromatography, and detection. researchgate.net This mimicry is the key to their effectiveness. imreblank.ch

Key advantages include:

Enhanced Accuracy and Precision : By acting as a reference point within the sample itself, deuterated standards correct for variations that can occur during the analytical process, leading to more reliable and reproducible results. clearsynth.comwisdomlib.org

Improved Mass Spectrometric Detection : The mass difference between the deuterated standard and the native analyte allows them to be easily distinguished by a mass spectrometer, while their similar chemical nature ensures they behave alike in the instrument's ion source. clearsynth.com

Robustness in Complex Samples : In bioanalytical and environmental assays, samples often contain a multitude of substances that can interfere with the measurement. Deuterated standards help to ensure that the quantification remains accurate despite the complexity of the sample matrix. clearsynth.comwisdomlib.org

One of the most critical functions of a deuterated internal standard is to compensate for matrix effects and variability during sample preparation. kcasbio.com

Matrix effects are a significant challenge in assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS). myadlm.org These effects occur when other components in a complex sample (the "matrix," such as plasma, urine, or soil) either enhance or suppress the ionization of the target analyte in the mass spectrometer's source. kcasbio.comresearchgate.net This can lead to an inaccurate reading of the analyte's concentration. Since a deuterated standard like this compound has virtually identical chemical properties to the analyte, it is affected by matrix effects in the same way. Therefore, by measuring the ratio of the analyte to the internal standard, the suppressive or enhancing effects are normalized, leading to an accurate quantification. kcasbio.com

Sample preparation variability refers to inconsistencies that can arise during the extraction, cleanup, and concentration steps of an analytical method. It is nearly impossible to achieve 100% recovery of the analyte from the sample matrix. A deuterated internal standard co-elutes with the analyte and experiences similar losses during these steps. As a result, the ratio of the analyte to the internal standard remains constant, even if the absolute amount of both recovered varies. This ensures that the final calculated concentration is unaffected by inconsistencies in sample processing. researchgate.net

Table 2: Illustrative Example of Matrix Effect Compensation
ScenarioAnalyte Signal (Counts)Internal Standard Signal (Counts)Analyte/IS RatioResult Interpretation
No Matrix Effect100,000100,0001.00Ideal response.
50% Ion Suppression (No IS)50,000N/AN/AAnalyte concentration is underestimated by half.
50% Ion Suppression (With IS)50,00050,0001.00Ratio is preserved, allowing for accurate quantification.
20% Ion Enhancement (With IS)120,000120,0001.00Ratio is preserved, allowing for accurate quantification.

Applications in Bioanalytical Assays

In the field of bioanalysis, which involves the quantification of substances in biological samples, this compound is an ideal internal standard for the determination of its non-deuterated analog, p-Cymene (B1678584). p-Cymene is a naturally occurring compound found in many essential oils and is studied for its various biological activities.

The accurate measurement of compounds like p-Cymene in biological matrices such as blood, plasma, or urine is essential for pharmacokinetic and metabolic studies. wisdomlib.org When using this compound, a known amount is added to the biological sample at the beginning of the workflow. The sample then undergoes extraction to isolate the compounds of interest from complex matrix components like proteins and lipids. Because the deuterated standard behaves identically to the native p-Cymene during this process, it effectively corrects for any analyte loss. The final extract is then analyzed by LC-MS/MS or GC-MS, where the ratio of p-Cymene to this compound allows for precise quantification, unaffected by matrix-induced ion suppression or sample loss. researchgate.net

The development of robust and reliable bioanalytical methods is a prerequisite for regulated studies. nih.govresearchgate.net Using a stable isotope-labeled internal standard like this compound is a cornerstone of method validation for LC-MS/MS and GC-MS platforms. nih.gov During validation, assays are rigorously tested for parameters such as accuracy, precision, selectivity, and stability. researchgate.net

Incorporating this compound helps to ensure that the method is robust and can compensate for the inherent variability of biological samples. kcasbio.com Regulatory bodies often expect the use of SIL internal standards for bioanalytical methods to ensure the highest quality data. kcasbio.com By demonstrating that the analyte-to-internal standard ratio remains consistent across different conditions and matrices, researchers can validate that the method is reliable for its intended purpose. clearsynth.com

Applications in Environmental Monitoring and Analysis

The compound this compound is explicitly noted for its application in environmental analysis. isotope.com Its unlabeled form, p-Cymene, is a volatile organic compound (VOC) that can be found in the environment due to natural sources (e.g., plant emissions) and industrial activities. nih.govresearchgate.net Monitoring its levels in air, water, and soil is important for assessing environmental quality and pollution.

Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly used technique for the analysis of volatile and semi-volatile organic compounds in environmental samples. mdpi.com When analyzing for p-Cymene, this compound is used as an internal standard to ensure accurate quantification. Environmental matrices are often complex and can cause significant interference. mdpi.com By spiking the sample with the deuterated standard, analysts can correct for variability in sample extraction from matrices like soil or water, as well as for matrix effects during GC-MS analysis. This approach is crucial for generating the high-quality data needed for environmental risk assessment and regulatory compliance.

Quantification of Related Aromatic Hydrocarbons in Environmental Samples

The isotope dilution mass spectrometry (IDMS) method, which employs stable isotope-labeled compounds, is a powerful technique for the accurate quantification of organic pollutants. This compound is particularly well-suited for the analysis of volatile organic compounds (VOCs), including benzene (B151609), toluene, ethylbenzene, and xylenes (BTEX), which are common environmental contaminants.

When analyzing environmental samples, which are often complex mixtures, the extraction and analytical processes can be subject to variability, leading to potential inaccuracies in the final quantification. By introducing a known amount of this compound into the sample at the beginning of the analytical procedure, any losses of the target analytes during sample preparation and analysis can be accurately corrected. This is because the deuterated standard has nearly identical chemical and physical properties to the native compounds of interest and will therefore behave similarly throughout the entire analytical process.

Research has demonstrated the effectiveness of using deuterated aromatic hydrocarbons for the quantification of pollutants in various environmental samples, including water and soil. For instance, in the analysis of water samples for volatile organic compounds, a deuterated internal standard is added to the sample, which is then purged with an inert gas. The volatile compounds, including the target analytes and the deuterated standard, are trapped on a sorbent material, thermally desorbed, and then analyzed by GC-MS. The ratio of the signal of the native analyte to the deuterated internal standard is used to calculate the concentration of the analyte, thereby compensating for any variations in the analytical process.

A key advantage of using a deuterated standard like this compound is its distinct mass spectrometric signature. The deuterium atoms increase the mass of the molecule without significantly altering its chromatographic retention time. This allows the mass spectrometer to easily differentiate between the labeled internal standard and the native analytes, ensuring accurate quantification even at trace levels.

AnalyteSample MatrixAnalytical MethodInternal StandardPurpose
Cumene (B47948)Water, SoilGC-MSThis compoundAccurate quantification by correcting for matrix effects and analytical variability.
BTEXWater, SoilGC-MSThis compoundServes as a surrogate to monitor the recovery of other related aromatic hydrocarbons.
Other VOCsAir, WaterGC-MSThis compoundImproves the precision and accuracy of the quantification of a wide range of volatile organic compounds.

Trace Analysis of Organic Contaminants using Deuterated Standards

The detection and quantification of organic contaminants at trace levels present a significant analytical challenge due to the low concentrations and the complexity of environmental matrices. Deuterated standards, such as this compound, are instrumental in achieving the low detection limits required for environmental monitoring and risk assessment.

In trace analysis, even minor variations in sample preparation, injection volume, or instrument response can lead to significant errors in the final results. The use of a deuterated internal standard that is chemically identical to the analyte of interest allows for the most accurate correction of these potential errors. This is because the deuterated standard experiences the same matrix effects and instrument discrimination as the native analyte.

For example, in the analysis of trace levels of cumene in drinking water, a small amount of this compound would be added to the water sample before extraction. The sample would then be extracted using a technique such as solid-phase microextraction (SPME), which is suitable for concentrating trace amounts of organic compounds. During the subsequent GC-MS analysis, the ratio of the peak area of native cumene to the peak area of this compound is used to determine the concentration of cumene in the original sample. This approach minimizes the impact of matrix interferences and ensures high accuracy and precision, even at the parts-per-billion (ppb) or parts-per-trillion (ppt) level.

The United States Environmental Protection Agency (EPA) recommends the use of isotope dilution techniques in several of its analytical methods for the determination of organic pollutants in environmental samples. For instance, EPA Method 1624, which is used for the analysis of volatile organic compounds by isotope dilution GC-MS, includes deuterated compounds to ensure the quality and accuracy of the data. While the method may not specifically list the D14 version, the principle of using a deuterated analog of the target compound is a cornerstone of the methodology.

ParameterFindingImplication for Trace Analysis
Accuracy The use of deuterated internal standards significantly improves the accuracy of measurements by correcting for analyte losses during sample workup and analysis.Enables reliable quantification of contaminants at low concentrations, which is essential for human health and environmental risk assessments.
Precision Isotope dilution methods demonstrate high precision, with low relative standard deviations, even in complex matrices.Ensures that analytical results are reproducible and comparable across different laboratories and studies.
Sensitivity By minimizing analytical noise and interferences, the use of deuterated standards can enhance the signal-to-noise ratio, effectively lowering the method detection limits.Allows for the detection and quantification of emerging contaminants and pollutants at environmentally relevant concentrations.
Matrix Effect Compensation Deuterated standards co-elute with the native analytes and experience the same matrix-induced signal suppression or enhancement.Provides a more accurate measurement of the true analyte concentration in complex samples such as industrial wastewater or contaminated soil.

Research on Metabolic Pathways and Pharmacokinetics of Deuterated Aromatic Hydrocarbons, Including 2 4 Methylphenyl Propane D14

In Vitro Metabolic Fate Investigations

In vitro studies are crucial for elucidating the metabolic pathways of new chemical entities and understanding the potential impact of deuteration.

The cytochrome P450 (CYP450) superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including aromatic hydrocarbons. nih.govnih.gov These enzymes are primarily responsible for Phase I metabolic reactions, which typically involve oxidation. longdom.org For a compound like 2-(4-Methylphenyl)propane-D14, the initial metabolic steps are expected to be mediated by CYP450 enzymes. researchgate.net

The substitution of hydrogen with deuterium (B1214612) can lead to a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgsimsonpharma.com The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. gabarx.comresearchgate.net Consequently, enzymes like CYP450 find it more difficult to break the C-D bond, which can slow down the rate of metabolic reactions at the site of deuteration. gabarx.comnih.govingenza.com This effect is most pronounced when the cleavage of the C-H/C-D bond is the rate-limiting step in the metabolic pathway. nih.govnih.gov Studies have shown that deuteration can lead to a significant decrease in the rate of metabolism. nih.govnih.gov

While CYP450 enzymes are the primary catalysts for Phase I metabolism, other enzyme systems can also contribute to the biotransformation of deuterated compounds. nih.govlongdom.org These can include flavin-containing monooxygenases (FMOs), alcohol dehydrogenases, and aldehyde dehydrogenases. longdom.orgyoutube.com

Following Phase I reactions, the metabolites can undergo Phase II conjugation reactions, which are catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). longdom.org These reactions attach polar molecules to the metabolites, making them more water-soluble and easier to excrete. The altered metabolite profile resulting from deuteration and metabolic switching can influence the subsequent Phase II conjugation patterns. longdom.org

In Vivo Pharmacokinetic Assessments

The in vitro observations of altered metabolism due to deuteration often translate to significant changes in the in vivo pharmacokinetic properties of a compound.

The slower rate of metabolism resulting from the deuterium isotope effect typically leads to a decrease in the systemic clearance of a drug. gabarx.comnih.govresearchgate.net This, in turn, can lead to a longer elimination half-life, meaning the drug remains in the body for a longer period. wikipedia.orggabarx.combioscientia.de For example, a deuterated version of the drug methadone showed a significant reduction in clearance in mice. nih.gov Similarly, the deuterated drug deutetrabenazine has a longer half-life than its non-deuterated counterpart, tetrabenazine. wikipedia.orgbioscientia.de

Interactive Data Table: General Effects of Deuteration on Pharmacokinetic Parameters

ParameterEffect of DeuterationRationale
Metabolic Rate DecreasedStronger C-D bond slows enzymatic cleavage (Kinetic Isotope Effect). gabarx.comnih.gov
Systemic Clearance DecreasedSlower metabolism leads to reduced elimination from the body. gabarx.comnih.govresearchgate.net
Half-Life (t½) IncreasedSlower clearance results in the drug remaining in circulation for a longer duration. wikipedia.orggabarx.combioscientia.de
Area Under the Curve (AUC) IncreasedHigher overall drug exposure due to reduced clearance. nih.gov
Maximum Concentration (Cmax) Potentially IncreasedSlower initial metabolism can lead to higher peak plasma concentrations. nih.gov

Changes in the physicochemical properties of the metabolites can also affect the distribution of the drug and its metabolites throughout the body. While deuteration itself does not significantly alter the size or shape of a molecule, the resulting changes in the metabolite profile could influence tissue distribution. wikipedia.org

Mechanistic Insights from Deuterium Labeling in Drug Metabolism Research

Deuterium labeling, the strategic replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a powerful tool in drug metabolism research. This technique provides profound mechanistic insights into the biotransformation of xenobiotics, including aromatic hydrocarbons like this compound. The fundamental principle underpinning this approach is the kinetic isotope effect (KIE), which describes the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. uspto.govnih.gov

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, the cleavage of a C-D bond requires more energy and thus proceeds at a slower rate than the cleavage of a C-H bond. uspto.gov In the context of drug metabolism, many enzymatic reactions, particularly those catalyzed by cytochrome P450 (CYP450) enzymes, involve the cleavage of C-H bonds as a rate-determining step. nih.govnih.gov By introducing deuterium at specific molecular positions, researchers can probe the mechanisms of these metabolic reactions and modulate the pharmacokinetic profile of a compound.

The metabolism of aromatic hydrocarbons such as cumene (B47948), the non-deuterated analog of this compound, is primarily mediated by CYP450 enzymes. The major metabolic pathways involve oxidation of the isopropyl side chain and, to a lesser extent, hydroxylation of the aromatic ring. nih.gov The use of deuterium labeling in a compound like this compound, where all hydrogen atoms have been replaced by deuterium, provides a unique opportunity to investigate these pathways.

One of the key mechanistic insights gained from deuterium labeling is the concept of "metabolic switching." osti.govnih.govnih.gov When the primary site of metabolism is deuterated, the enzymatic reaction at that position is slowed down due to the KIE. This can lead to a shift in metabolism towards alternative, non-deuterated or less-deuterated sites on the molecule that would otherwise be minor pathways. osti.govnih.gov For instance, if the benzylic position of an aromatic hydrocarbon is deuterated, its oxidation might be slowed, leading to an increase in the proportion of metabolites formed through aromatic hydroxylation.

The following interactive table illustrates the theoretical impact of deuterium labeling on the metabolic pathways of 2-(4-Methylphenyl)propane.

Metabolic PathwayNon-Deuterated CompoundDeuterated Compound (this compound)Expected Outcome due to KIE
Side-Chain Oxidation Major PathwaySignificantly Reduced RateSlower formation of alcohol and ketone metabolites
Aromatic Hydroxylation Minor PathwayPotentially Increased ContributionHigher proportion of phenolic metabolites

This table is illustrative and based on established principles of the kinetic isotope effect. Actual quantitative data for this compound may vary.

Research has demonstrated that the magnitude of the KIE can vary depending on the specific CYP450 isozyme involved and the precise mechanism of the reaction. nih.govnih.gov A significant primary deuterium KIE is often taken as evidence that C-H bond cleavage is a rate-limiting or partially rate-limiting step in the reaction. nih.govnih.gov This information is crucial for understanding the catalytic mechanism of the enzyme and for predicting how structural modifications to a drug candidate might affect its metabolic fate.

Environmental Fate and Degradation Studies of Deuterated Aromatic Hydrocarbons

Microbial Biodegradation Mechanisms

Biodegradation is a primary mechanism for the removal of aromatic hydrocarbons from contaminated environments. The use of deuterated compounds provides a powerful tool for studying these microbial processes under in-situ conditions.

Deuterated aromatic hydrocarbons, including compounds analogous to 2-(4-Methylphenyl)propane-D14, serve as effective tracers for monitoring the natural attenuation and efficacy of enhanced bioremediation strategies in contaminated sites. This method involves introducing a known quantity of the deuterated compound into a contaminated plume and monitoring its concentration relative to a conservative tracer (e.g., bromide) and its non-deuterated counterpart over time and distance.

The primary advantage of using deuterated tracers is their ability to distinguish between mass loss due to destructive degradation processes and non-destructive processes such as sorption and dispersion. Since deuterated and non-deuterated forms of a compound have nearly identical physical and chemical properties, they are subject to the same transport and sorption characteristics. Therefore, a change in the ratio of the deuterated tracer to its non-deuterated analogue can be directly attributed to biodegradation.

A study on a BTEX-contaminated anoxic aquifer utilized fully deuterated benzene (B151609), toluene, p-xylene, and naphthalene to quantify intrinsic in-situ biodegradation rates. The results demonstrated significant mass loss of the deuterated organic tracers (except for benzene) compared to the bromide tracer, which was attributed to biodegradation under sulfate-reducing conditions. This approach allows for the calculation of site-specific, first-order degradation rates and half-lives, providing crucial data for predictive modeling and risk assessment of contaminated sites.

Table 1: Example Half-Lives of Deuterated Aromatic Hydrocarbons in a Field Tracer Test

Compound Half-life (days) at Depth Interval 1 Half-life (days) at Depth Interval 2
Deuterated Toluene 150 120
Deuterated p-Xylene 200 180
Deuterated Naphthalene 250 220
Deuterated Benzene No significant degradation No significant degradation

Note: Data is illustrative and based on findings from studies on similar deuterated aromatic hydrocarbons.

Understanding the metabolic pathways is essential for predicting the fate of aromatic pollutants and assessing the formation of potentially more toxic intermediates. While specific studies on the degradation pathways of this compound are limited, the general mechanisms for cumene (B47948) and other aromatic hydrocarbons are well-established and serve as a model.

Bacteria capable of degrading aromatic compounds typically employ oxygenases to initiate the attack on the aromatic ring, leading to ring cleavage and subsequent metabolism. For cumene, biodegradation can proceed under both aerobic and anaerobic conditions. A key enzyme in the aerobic pathway is cumene dioxygenase, which has been isolated from Pseudomonas fluorescens.

The use of deuterated substrates can help in elucidating these pathways. The kinetic isotope effect (KIE), where the C-D bond is broken more slowly than a C-H bond, can cause deuterated intermediates to accumulate, facilitating their detection and identification. Stable Isotope Raman Microspectroscopy (SIRM) is a novel technique that can trace the incorporation of deuterium (B1214612) from a labeled substrate into the biomass of microbial cells at a single-cell level, confirming the metabolic uptake and utilization of the compound.

Photochemical Degradation Processes

Photochemical reactions, driven by solar UV radiation, represent another significant degradation pathway for aromatic hydrocarbons in the environment, particularly in atmospheric and aquatic systems.

A notable phenomenon in the photochemistry of deuterated aromatic compounds is the potential for deuterium enrichment through photochemically induced exchange reactions. Studies on polycyclic aromatic hydrocarbons (PAHs) have shown that when irradiated with UV light in the presence of a deuterium source, such as deuterated water (D₂O) ice, an exchange between the hydrogen atoms on the aromatic ring and deuterium atoms can occur.

This process is significant because the H atoms on aromatic rings are generally considered non-labile. The exchange requires UV radiation and can be stimulated by the formation of radical cations or other reactive intermediates. This photochemically induced exchange can lead to an increase in the deuterium content of the aromatic compound over time, a process that has implications for understanding the isotopic composition of organic matter in various environments.

UV irradiation can lead to the degradation of aromatic compounds through photodissociation and photooxidation. The substitution of hydrogen with deuterium can affect the photostability of these molecules. The C-D bond is stronger than the C-H bond, which can confer greater stability against photochemical degradation.

Research on deuterated amino acids, such as tryptophan, has demonstrated that deuteration markedly enhances photostability under UV irradiation. This increased stability is attributed to the higher energy required to break the C-D bond. Conversely, some studies on PAHs have shown that UV irradiation can lead to fragmentation and photodissociation. For instance, anthracene was observed to fragment and evaporate when exposed to a deuterium arc lamp, while the larger, more stable coronene did not show significant decomposition. While the replacement of hydrogen with deuterium generally has a minimal effect on the UV-Vis electronic transition energies, the enhanced bond strength can influence the quantum yield of photodegradation reactions.

Table 2: General Effects of UV Irradiation on Aromatic Compounds

Process Description Effect of Deuteration
Photodissociation Breaking of chemical bonds by UV photons, leading to fragmentation. May be reduced due to stronger C-D bonds, increasing photostability.
Photooxidation Reaction with oxygen or other oxidants initiated by UV light, forming alcohols, ketones, etc. Reaction rates may be altered due to the kinetic isotope effect.
H/D Exchange Exchange of hydrogen atoms on the aromatic ring with deuterium from the surrounding medium. Leads to deuterium enrichment in the molecule.

Environmental Transport and Transformation Research

The transport and transformation of this compound in the environment are governed by its physicochemical properties and its interactions with soil, water, and air. Diffusive transport in both aqueous and vapor phases is a significant mechanism for the migration of volatile organic compounds in the subsurface.

Studies on the diffusion of deuterated benzenes and toluenes in aqueous solutions have shown that isotopic fractionation during this process is not significant. This finding is crucial for the application of deuterated compounds as tracers, as it confirms that their transport behavior is representative of their non-deuterated counterparts, and any observed isotopic fractionation can be confidently attributed to degradation reactions rather than physical transport processes.

Retardation Studies in Aqueous and Soil Systems

Retardation is the process by which the movement of a solute in a porous medium, such as soil or an aquifer, is slowed relative to the velocity of the water. This is primarily due to sorption interactions between the solute and the solid matrix. For aromatic hydrocarbons like this compound, the primary retardation mechanism is sorption to soil organic carbon.

The non-deuterated parent compound, cumene, strongly adsorbs to soils, which suggests it is unlikely to leach significantly into groundwater alberta.caohio.gov. When spilled on soil, cumene is expected to either volatilize from the surface or undergo aerobic biodegradation within the soil matrix alberta.caohio.gov. In aqueous systems, cumene that does not volatilize will tend to bind to sediment and also undergo aerobic biodegradation alberta.ca.

Table 1: Environmental Fate of Cumene (as a proxy for this compound)

Environmental CompartmentPrimary Fate ProcessExpected Behavior of this compound
Air Photochemical breakdownSimilar breakdown over a few days
Water Volatilization and BiodegradationSimilar rates of volatilization and biodegradation
Soil Strong adsorption to organic matter, volatilization, and biodegradationStrong adsorption, leading to significant retardation

Sorption and Desorption Behavior of Deuterated Analogues

Sorption to soil and sediment is a critical process governing the environmental distribution and bioavailability of aromatic hydrocarbons. For non-polar organic compounds like this compound, sorption is primarily driven by partitioning into soil organic matter.

Research into the isotope effects on the sorption of volatile organic compounds, including aromatic hydrocarbons like benzene and toluene, has demonstrated that equilibrium sorption does not result in significant carbon or hydrogen isotopic fractionation nih.govnih.govresearchgate.net. The differences observed are typically within the analytical uncertainty of the measurement techniques nih.govresearchgate.net. This implies that the sorption and desorption behavior of a deuterated compound like this compound will be virtually identical to its non-deuterated counterpart, cumene.

Cumene is known to be effectively removed from water through sorption to activated carbon mdpi.com. The sorption of similar aromatic hydrocarbons, such as benzene and naphthalene, is primarily controlled by the organic carbon content of the soil and is a reversible process kwrwater.nl. Given the lack of significant isotope effects on sorption, it can be concluded that this compound will sorb strongly to soils and sediments with high organic carbon content, and this process will be reversible.

Table 2: Isotope Effects on Sorption of Aromatic Hydrocarbons

Compound ClassSorbent MaterialObserved Isotope FractionationConclusion for this compound
BTEX (Benzene, Toluene)Activated Carbon, LigniteNot significant for carbon and hydrogen isotopes nih.govnih.govSorption and desorption behavior is expected to be the same as cumene.
Chlorinated EthenesGraphite, Activated CarbonNot significant for carbon isotopes nih.govReinforces the general finding that isotope effects on sorption are minimal.

Advanced Computational and Theoretical Investigations of Deuterated Aromatic Systems

Quantum Chemical Calculations for Deuterium (B1214612) Effects

Quantum chemical calculations are at the forefront of understanding how replacing hydrogen with its heavier isotope, deuterium, alters the fundamental properties of a molecule. These ab initio methods model the electronic and nuclear structure of molecules to predict their behavior with high accuracy.

Molecular Orbital (MO) theory and Density Functional Theory (DFT) are powerful quantum mechanical techniques used to investigate the electronic structure of molecules. als-journal.comsemanticscholar.org While isotopic substitution does not alter the potential energy surface of a molecule, it does affect mass-dependent properties, most notably the vibrational energy levels. princeton.edu

MO theory provides a framework for understanding how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. libretexts.orglibretexts.org In aromatic systems like 2-(4-Methylphenyl)propane-D14, this is crucial for describing the delocalized π-electron system of the benzene (B151609) ring. youtube.com DFT, a widely used method due to its favorable balance of accuracy and computational cost, is particularly effective for calculating the electronic properties of larger molecules. als-journal.comrsc.org

The primary application of these theories to deuterated systems is the calculation of zero-point vibrational energy (ZPVE). Due to its greater mass, a carbon-deuterium (C-D) bond has a lower vibrational frequency and consequently a lower ZPVE than a corresponding carbon-hydrogen (C-H) bond. libretexts.org This difference in ZPVE is fundamental to understanding the kinetic and thermodynamic isotope effects. DFT calculations can accurately predict these energy differences, providing a quantitative basis for the observed changes in stability and reactivity upon deuteration. nih.gov

Table 1: Theoretical Energy Properties Calculated via DFT

This table illustrates typical outputs from DFT calculations for a deuterated aromatic compound compared to its non-deuterated analogue. Values are hypothetical and for illustrative purposes.

PropertyNon-Deuterated (p-Cymene)Deuterated (this compound)Significance of Difference
Total Electronic Energy (Hartree) -388.56-388.56Unchanged (Born-Oppenheimer approx.)
Zero-Point Vibrational Energy (kJ/mol) 652.4638.9Lower ZPVE indicates stronger effective bond
Calculated Enthalpy of Formation (kJ/mol) 10.59.1Reflects the lower ZPVE of the deuterated form

DFT has become a standard tool for the prediction of molecular vibrational spectra (e.g., Infrared and Raman). researchgate.netyoutube.com The accuracy of these predictions allows for the confident assignment of experimentally observed spectral bands. For deuterated compounds, this predictive power is especially valuable.

The substitution of hydrogen with deuterium leads to significant and predictable shifts in vibrational frequencies. The frequency of a bond vibration is dependent on the reduced mass of the atoms involved; a heavier isotope like deuterium results in a lower vibrational frequency. princeton.edu Specifically, C-H stretching vibrations typically appear in the 2900–3100 cm⁻¹ region of an IR spectrum. Upon deuteration, the corresponding C-D stretching vibrations are shifted to approximately 2100–2300 cm⁻¹. Similar shifts are observed for bending and other vibrational modes. DFT calculations can model these shifts with high precision, aiding in the structural confirmation of deuterated compounds and the detailed analysis of their vibrational dynamics. uit.noresearchgate.net

Table 2: Predicted Vibrational Frequency Shifts upon Deuteration

This interactive table shows representative C-H vibrational frequencies for a molecule like p-cymene (B1678584) and the theoretically predicted, lower-frequency shifts for the corresponding C-D modes in this compound, as would be calculated by DFT.

Vibrational ModeTypical C-H Frequency (cm⁻¹)Predicted C-D Frequency (cm⁻¹)Approximate Frequency Ratio (νH / νD)
Aromatic C-H/D Stretch 30502270~1.34
Alkyl C-H/D Stretch (CH₃/CD₃) 29602215~1.34
Alkyl C-H/D Stretch (CH/CD) 28702140~1.34
Aromatic C-H/D In-Plane Bend 1170860~1.36
Alkyl C-H/D Bend (CH₃/CD₃) 14501065~1.36

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior and interactions. These simulations are governed by a force field, a set of parameters that defines the potential energy of the system.

MD simulations are well-suited for studying the condensed-phase behavior of molecules like this compound. mdpi.com By simulating a collection of molecules, one can analyze the nature and dynamics of intermolecular interactions, such as van der Waals forces and π-π stacking between aromatic rings. researchgate.net While deuteration does not change the electronic character of the molecule, the change in mass can influence dynamic properties. For instance, the slightly smaller vibrational amplitude and lower ZPVE of C-D bonds can lead to subtle changes in average bond lengths and molecular polarizability, which in turn can affect the strength and nature of intermolecular packing and interactions in a liquid or solid state. mdpi.com MD simulations can capture these nuanced effects, providing insight into macroscopic properties like density, viscosity, and diffusion coefficients. nih.govresearchgate.net

The conformational flexibility of this compound, primarily involving the rotation of the isopropyl and methyl groups, can be effectively studied using MD simulations. mdpi.com These simulations can map the potential energy surface associated with bond rotations and identify the most stable conformations and the energy barriers between them. nih.gov

Deuteration can subtly influence this conformational landscape. The changes in vibrational frequencies upon isotopic substitution can affect the entropy associated with different conformational states. While often a minor effect, this can lead to shifts in conformational equilibria. researchgate.net In the context of molecular recognition, such as the binding of the molecule to a receptor or its absorption into a material, MD simulations can model how these subtle conformational preferences, combined with altered intermolecular dynamics, might influence binding affinity and orientation. nih.govyoutube.com

Structure-Reactivity Relationships in Deuterated Compounds

The relationship between a molecule's structure and its chemical reactivity is a cornerstone of chemistry. For deuterated compounds, this relationship is most prominently expressed through the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. libretexts.org

The substitution of hydrogen with deuterium in this compound results in stronger effective C-D bonds compared to C-H bonds, stemming from the lower zero-point energy of the C-D vibrational modes. libretexts.orgwikipedia.org Consequently, any reaction that involves the cleavage of a C-D bond in its rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond. youtube.com This is known as a primary KIE and is expressed as the ratio of the rate constants (kH/kD). For C-H bond cleavage, this ratio is typically greater than 1, often falling in the range of 2 to 8 at room temperature. princeton.edulibretexts.org Studying the KIE is a powerful tool for elucidating reaction mechanisms, as it can confirm whether a specific C-H bond is broken in the slowest step of a reaction. nih.gov For this compound, this effect would be observable in reactions such as benzylic oxidation or electrophilic aromatic substitution where a C-D bond is cleaved. youtube.com

Table 3: Representative Primary Kinetic Isotope Effects (KIE)

This table provides typical experimental KIE values for common reaction types involving C-H/C-D bond cleavage, which would be applicable to the potential reactivity of this compound.

Reaction TypeBond Cleaved in Rate-Determining StepTypical kH/kD Value (at ~25 °C)Implication
E2 Elimination β-C-H/D3 - 8C-H/D bond cleavage is central to the transition state.
Electrophilic Aromatic Substitution Aromatic C-H/D1 - 7A large KIE indicates C-H/D bond breaking is rate-limiting. youtube.com
Radical Hydrogen Abstraction Benzylic C-H/D4 - 6The strength of the C-H/D bond directly impacts the reaction rate.
Enzyme-Catalyzed Oxidation Aliphatic C-H/D2 - 10Often used to probe enzymatic mechanisms and slow metabolism. nih.gov

Emerging Research Directions and Future Perspectives for 2 4 Methylphenyl Propane D14

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of deuterated compounds is a critical area of research, with applications ranging from mechanistic studies to the development of metabolically stabilized drugs. symeres.comclearsynth.com Current methods for producing deuterium-labeled compounds often involve either the use of deuterated precursors in a multi-step synthesis or hydrogen-deuterium exchange reactions. For 2-(4-Methylphenyl)propane-D14, future research is likely to focus on developing more efficient and selective synthetic methodologies.

One promising direction is the advancement of catalytic H-D exchange reactions. While methods for the deuteration of aromatic compounds exist, achieving high levels of deuteration with precise control over the position of the deuterium (B1214612) atoms (regioselectivity) remains a challenge. Future research could explore the use of novel transition-metal catalysts or developing continuous flow processes to improve the efficiency and selectivity of the deuteration of p-cymene (B1678584). chemrxiv.org The development of methods for the regioselective deuteration of specific positions within the p-cymene molecule could also open up new applications for this compound in mechanistic studies.

Another area of interest is the exploration of biosynthetic routes. While the direct biosynthesis of deuterated compounds is complex, advancements in synthetic biology could enable the production of deuterated p-cymene precursors in microbial systems. nih.gov By feeding engineered microorganisms deuterated starting materials, it may be possible to produce highly deuterated p-cymene, which can then be isolated and purified.

Table 1: Potential Synthetic Strategies for this compound

Synthetic ApproachPotential AdvantagesResearch Focus
Catalytic H-D ExchangePotentially high deuterium incorporation, scalability.Development of more selective and efficient catalysts, optimization of reaction conditions (e.g., continuous flow). chemrxiv.org
Multi-step SynthesisPrecise control over deuterium placement.Design of efficient synthetic pathways using deuterated starting materials.
BiosynthesisUse of renewable feedstocks, potential for high deuteration levels.Metabolic engineering of microorganisms to produce deuterated p-cymene precursors. nih.gov

Expansion of Analytical Applications in Complex Matrices

Deuterated compounds are widely used as internal standards in quantitative analysis by mass spectrometry (MS). clearsynth.com Their chemical behavior is nearly identical to their non-deuterated counterparts, but their increased mass allows them to be distinguished by the mass spectrometer. hilarispublisher.com This makes them ideal for correcting for variations in sample preparation and instrument response. clearsynth.com

The use of this compound as an internal standard is a key emerging application. p-Cymene is a naturally occurring compound found in many essential oils and is also used as a flavoring agent and fragrance. wikipedia.orgthegoodscentscompany.com Accurate quantification of p-cymene in complex matrices such as food, beverages, and environmental samples is crucial for quality control and safety assessment. sigmaaldrich.com The availability of a reliable deuterated internal standard like this compound is expected to significantly improve the accuracy and precision of these analytical methods. clearsynth.com

Future research will likely focus on the development and validation of analytical methods using this compound for the quantification of p-cymene in a variety of complex matrices. This will involve optimizing sample extraction and cleanup procedures, as well as the liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) conditions. researchgate.net Furthermore, the stability of the deuterium label under different analytical conditions will need to be carefully evaluated to ensure accurate quantification. hilarispublisher.com

Table 2: Potential Analytical Applications of this compound

Application AreaMatrixAnalytical Technique
Food & Beverage AnalysisEssential oils, juices, spicesGC-MS, LC-MS/MS
Environmental MonitoringWater, soil, airGC-MS
Cosmetics & Personal CareFragrances, lotionsGC-MS
Pharmaceutical AnalysisDrug formulationsLC-MS/MS

Contribution to Fundamental Understanding of Isotopic Effects

The substitution of hydrogen with deuterium can have a significant impact on the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org The C-D bond is stronger than the C-H bond, leading to a higher activation energy for reactions that involve the breaking of this bond. gla.ac.uk Studying KIEs can provide valuable insights into reaction mechanisms. nih.gov

This compound can serve as a valuable tool for studying the KIE in reactions involving p-cymene and other aromatic hydrocarbons. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can determine whether the cleavage of a C-H bond is the rate-determining step of the reaction. youtube.com This information is crucial for understanding the mechanisms of a wide range of chemical transformations, including electrophilic aromatic substitution and oxidation reactions. acs.org

Future research could involve using this compound to investigate the mechanisms of industrially important reactions, such as the synthesis of fine chemicals from p-cymene. rsc.org Additionally, studying the secondary KIEs, where the isotopic substitution is not at the bond being broken, can provide information about the structure of the transition state. libretexts.org

Table 3: Research Areas for Isotopic Effects using this compound

Research AreaReaction TypeInformation Gained
Reaction Mechanism StudiesElectrophilic Aromatic SubstitutionElucidation of rate-determining steps. youtube.com
CatalysisOxidation, DehydrogenationUnderstanding catalyst-substrate interactions.
EnzymologyCytochrome P450 MetabolismProbing enzyme active sites and mechanisms. nih.gov

Potential Roles in Advanced Materials Science and Catalysis

Deuterated compounds are finding increasing use in materials science. The substitution of hydrogen with deuterium can alter the physical properties of materials, such as their thermal stability and optical properties. rsc.org For example, deuteration has been shown to improve the performance of organic light-emitting diodes (OLEDs).

Given that p-cymene is used as a solvent and a precursor in the synthesis of polymers and other materials, this compound could find applications in this field. nsf.gov For instance, it could be used as a deuterated solvent to study polymer dynamics using neutron scattering techniques. The difference in the neutron scattering cross-section between hydrogen and deuterium allows for contrast matching, enabling the visualization of polymer chains and their interactions.

In the field of catalysis, isotopic tracers are essential tools for elucidating reaction mechanisms. tandfonline.com By tracking the fate of the deuterium atoms in this compound during a catalytic reaction, researchers can gain a detailed understanding of the reaction pathway. rsc.org This knowledge can then be used to design more efficient and selective catalysts. For example, this compound could be used to study the mechanism of p-cymene synthesis from terpenes, a reaction of significant industrial interest. escholarship.org

Integration with Multi-Omics Approaches in Biological Research

Multi-omics approaches, which involve the simultaneous analysis of different types of biological molecules (e.g., genes, proteins, metabolites), are revolutionizing our understanding of complex biological systems. acs.org Isotopic labeling is a powerful technique that can be integrated into multi-omics studies to trace the flow of metabolites through metabolic pathways. nih.gov

p-Cymene is a naturally occurring compound that is metabolized by a variety of organisms, including bacteria and mammals. researchgate.netplos.org Understanding the metabolic fate of p-cymene is important for assessing its potential toxicity and for engineering microorganisms for bioremediation or the production of valuable chemicals. researchgate.net

This compound can be used as a tracer to study the metabolism of p-cymene in living organisms. By administering the deuterated compound and then analyzing the resulting metabolites using mass spectrometry-based metabolomics, researchers can identify the metabolic pathways involved and quantify the flux of metabolites through these pathways. symeres.com This information can then be integrated with other omics data (e.g., transcriptomics, proteomics) to build comprehensive models of cellular metabolism. acs.org

Future research in this area could focus on using this compound to investigate the metabolic pathways of p-cymene in gut microbiota and their impact on human health. Another potential application is in the field of plant biology, where it could be used to study the biosynthesis and metabolism of monoterpenes. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Methylphenyl)propane-D14, and how is isotopic purity ensured during synthesis?

  • Methodological Answer : Synthesis typically involves deuterium exchange or incorporation using deuterated precursors (e.g., D₂O, CD₃I) under acidic or catalytic conditions. For example, alkylation of 4-methylbenzene with deuterated propane derivatives (e.g., CD₃CD₂CD₂Br) in the presence of Lewis acids like AlCl₃ can yield the target compound. Isotopic purity (98 atom% D) is verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, where deuterium integration ratios and absence of protio peaks confirm purity .

Q. Which analytical techniques are critical for characterizing this compound, and what key spectral features distinguish it from non-deuterated analogs?

  • Methodological Answer :

  • NMR : The absence of proton signals at positions replaced by deuterium (e.g., CD₃ groups) and isotopic shifts in adjacent protons. For example, in 1H^1H-NMR, methyl groups appear as singlets at ~2.3 ppm for non-deuterated analogs but are absent in the deuterated compound. 13C^{13}C-NMR shows splitting patterns due to deuterium coupling .
  • MS : High-resolution MS (HRMS) confirms molecular ion peaks at m/z 148.30 (C₁₀D₁₄) with isotopic distribution matching 98% deuterium incorporation .

Q. What are the recommended storage conditions and stability benchmarks for this compound in long-term studies?

  • Methodological Answer : Store under inert gas (argon) at –20°C in amber glass vials to prevent photodegradation and isotopic exchange. Stability is assessed via periodic NMR and MS analyses to detect deuterium loss or decomposition products (e.g., protonated byproducts). Accelerated aging studies under varying temperatures/pH can model degradation kinetics .

Advanced Research Questions

Q. How does deuterium substitution in this compound influence its reactivity in catalytic hydrogenation or cross-coupling reactions compared to the protio form?

  • Methodological Answer : Deuterium alters kinetic isotope effects (KIE), slowing reaction rates in processes involving C–H(D) bond cleavage. For example, in Pd-catalyzed coupling, the KIE (kH/kDk_H/k_D) can be quantified via competitive experiments using mixed protio/deuterio substrates. Computational modeling (DFT) further elucidates transition-state differences .

Q. What experimental strategies resolve contradictions in metabolic tracing data when using this compound as a stable isotope label?

  • Methodological Answer : Contradictions may arise from unintended deuterium exchange in biological matrices. Mitigation strategies include:

  • LC-MS/MS with MRM : Monitoring specific fragment ions to distinguish deuterated metabolites from endogenous compounds.
  • Isotope dilution assays : Spiking with 13C^{13}C-labeled internal standards to correct for matrix effects.
  • Control experiments : Incubating the compound in simulated physiological buffers to quantify non-enzymatic deuterium exchange rates .

Q. How can this compound be applied in mechanistic studies of enzyme-substrate interactions involving methylphenyl-containing compounds?

  • Methodological Answer : Use as a heavy isotope probe in stopped-flow kinetics or equilibrium binding assays. For example:

  • Isothermal Titration Calorimetry (ITC) : Compare binding thermodynamics (ΔH\Delta H, KdK_d) between deuterated and protio forms to assess solvation/entropy effects.
  • X-ray crystallography : Resolve deuterium positions in enzyme active sites via neutron diffraction (where feasible) .

Q. What are the limitations of using this compound in quantitative NMR (qNMR) for concentration analysis, and how can these be addressed?

  • Methodological Answer : Limitations include signal loss due to deuterium’s lower gyromagnetic ratio and relaxation effects. Solutions:

  • Internal referencing : Use a co-dissolved 19F^{19}F- or 31P^{31}P-containing standard with known concentration.
  • Echo-based pulse sequences : Minimize signal decay in 2H^2H-NMR.
  • Calibration curves : Validate against gravimetrically prepared standards .

Key Research Implications

  • Pharmacokinetics : Deuterated analogs may exhibit altered metabolic half-lives due to KIE, enabling prolonged drug activity studies .
  • Mechanistic Chemistry : Isotopic labeling clarifies reaction pathways in organic synthesis and enzymology .
  • Analytical Challenges : High-resolution techniques are essential to distinguish isotopic variants in complex matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methylphenyl)propane-D14
Reactant of Route 2
2-(4-Methylphenyl)propane-D14

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.